4,4-Dimethyl-8-iodochroman
Description
4,4-Dimethyl-8-iodochroman is a substituted chroman derivative featuring an iodine atom at the 8-position and two methyl groups at the 4-position of the chroman backbone. Chromans are heterocyclic compounds containing an oxygen atom in a fused benzene ring system, often studied for their pharmacological and synthetic utility.
Properties
Molecular Formula |
C11H13IO |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
8-iodo-4,4-dimethyl-2,3-dihydrochromene |
InChI |
InChI=1S/C11H13IO/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5H,6-7H2,1-2H3 |
InChI Key |
XNIXQJDWANGQKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=C1C=CC=C2I)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between 4,4-Dimethyl-8-iodochroman and its analogs:
Key Observations:
Halogen Substitution :
- The iodine atom in this compound confers higher molecular weight and polarizability compared to bromine in 8-Bromochroman-4-one. Iodine’s larger atomic radius may enhance reactivity in electrophilic substitution or cross-coupling reactions.
- Bromine’s smaller size and higher electronegativity (compared to iodine) in 8-Bromochroman-4-one likely result in different electronic effects on the aromatic ring .
Functional Groups: The absence of a ketone group in this compound distinguishes it from 8-Bromochroman-4-one, which features a 4-keto group.
Heteroatom and Isotope Variations :
- 6-Acetyl-4,4-dimethylthiochroman-d8 replaces oxygen with sulfur in the heterocyclic ring, altering electronic properties (e.g., reduced ring strain, lower electronegativity) and solubility. Its deuterated acetyl group suggests use in isotopic tracing or metabolic studies .
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